molecular formula C12H16N2 B2485585 1-Allyl-1-pyridin-4-yl-but-3-enylamine CAS No. 304668-65-3

1-Allyl-1-pyridin-4-yl-but-3-enylamine

Cat. No.: B2485585
CAS No.: 304668-65-3
M. Wt: 188.274
InChI Key: XDRUAEWMWKKGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-1-pyridin-4-yl-but-3-enylamine is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol It is characterized by the presence of an allyl group, a pyridine ring, and a butenylamine chain

Scientific Research Applications

1-Allyl-1-pyridin-4-yl-but-3-enylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Safety and Hazards

1-Allyl-1-pyridin-4-yl-but-3-enylamine is classified as an irritant . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a suitable base.

    Formation of the Butenylamine Chain: The butenylamine chain can be synthesized through a series of reactions, including the formation of a butenyl intermediate followed by amination.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-Allyl-1-pyridin-4-yl-but-3-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Allyl-1-pyridin-4-yl-but-3-enylamine can be compared with other similar compounds, such as:

    1-Allyl-1-pyridin-3-yl-but-3-enylamine: Similar structure but with the pyridine ring at a different position.

    1-Allyl-1-pyridin-2-yl-but-3-enylamine: Another isomer with the pyridine ring at a different position.

    1-Allyl-1-pyridin-4-yl-but-2-enylamine: Similar structure but with a different position of the double bond in the butenyl chain.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

4-pyridin-4-ylhepta-1,6-dien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-6,9-10H,1-2,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRUAEWMWKKGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.